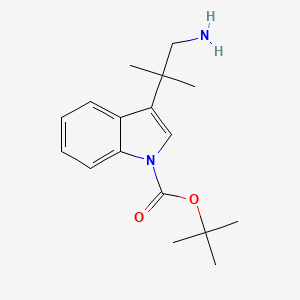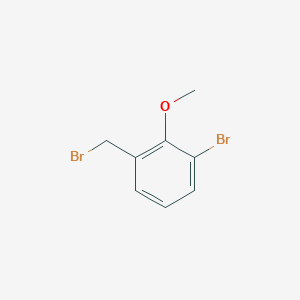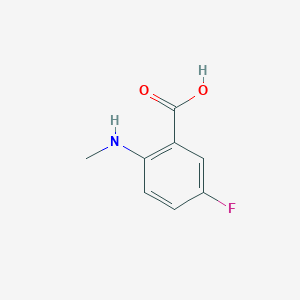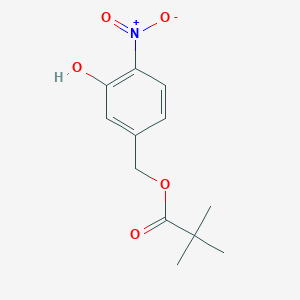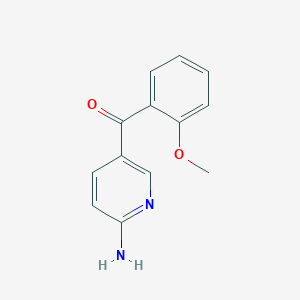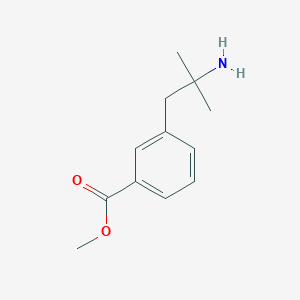
叔丁基2-(4-氨基苯基)吗啉-4-羧酸酯
描述
Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H22N2O3 . It has a molecular weight of 278.35 g/mol . The compound is typically in a powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a powder at room temperature . It has a molecular weight of 278.35 g/mol . .科学研究应用
Pharmacology
In pharmacology, this compound is utilized as a building block for the synthesis of various pharmacologically active molecules. Its morpholine ring and tert-butyl ester group make it a valuable precursor in the design of enzyme inhibitors, receptor modulators, and other bioactive entities. The presence of the amino group on the phenyl ring allows for further functionalization, which can lead to the development of novel therapeutic agents .
Material Science
Within material science, Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate can be employed in the creation of new polymeric materials. Its ability to act as a monomer that can be polymerized or copolymerized provides opportunities for developing materials with specific mechanical and chemical properties for industrial applications .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. It offers a versatile framework that can undergo various chemical reactions, including alkylation, acylation, and coupling reactions, which are fundamental in the synthesis of diverse organic compounds .
Biochemistry Research
In biochemistry research, the compound’s structural features are exploited for probing biochemical pathways. It can be used to synthesize analogs of biomolecules, which can then be used to study enzyme-substrate interactions, protein binding, and signal transduction processes .
Medicinal Chemistry
In medicinal chemistry, Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a valuable scaffold for drug discovery. It can be modified to produce lead compounds with potential therapeutic effects against various diseases. Its structural adaptability allows for the optimization of pharmacokinetic and pharmacodynamic properties .
Analytical Chemistry
Analytically, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds or in the study of metabolic pathways involving morpholine derivatives .
Organic Chemistry
In the realm of organic chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. Its reactivity can be harnessed to explore novel organic transformations, which can contribute to the advancement of synthetic organic chemistry .
Industrial Applications
Finally, in industrial applications, this compound’s derivatives may be used in the manufacture of dyes, agrochemicals, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable asset in the development of industrial processes and products .
安全和危害
属性
IUPAC Name |
tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFTAZSKDUPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729085 | |
| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002726-96-6 | |
| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)
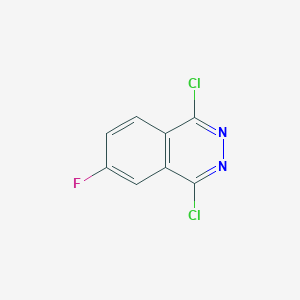
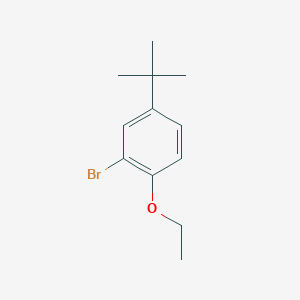
![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)


![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)

